molecular formula C23H32FNO5 B583154 prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate CAS No. 862414-82-2

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate

Cat. No.: B583154
CAS No.: 862414-82-2
M. Wt: 421.509
InChI Key: HCCFXTUGPNCBLL-XLIONFOSSA-N
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Description

Prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is a structurally complex small molecule characterized by:

  • A heptanoate backbone with a ketone group at position 4.
  • Stereochemical specificity at positions 2R and 5S, critical for molecular recognition and bioactivity.
  • A tert-butoxycarbonyl (Boc)-protected amine at position 5, commonly used to stabilize intermediates in synthetic chemistry.
  • A prop-2-enyl ester group, influencing solubility and metabolic stability.

This compound’s synthesis likely involves multi-step organic reactions, including Boc protection, fluorophenylalkylation, and esterification.

Properties

IUPAC Name

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCFXTUGPNCBLL-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate typically involves multiple steps:

    Formation of the tert-butyloxycarbonylamino group: This step involves the protection of an amino group using tert-butyl chloroformate under basic conditions.

    Introduction of the fluoro-substituted benzene ring: This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluoro-substituted benzene derivative.

    Formation of the propenyl ester moiety: This step involves the esterification of the carboxylic acid group with propenyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl ester moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate involves its interaction with specific molecular targets. The ester moiety can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. The fluoro-substituted benzene ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing its core heptanoate framework or substituent motifs. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Bioactivity/Applications Key Data Source
Target Compound Heptanoate 4-Fluorophenylmethyl (2), Boc-amine (5) Hypothesized enzyme inhibition Inferred
Rapamycin (Rapa) Analogs Macrolide Triene, pipecolate Immunosuppression, mTOR inhibition NMR shifts
(2R,3S)-2-Hydroxy-3-phenylpropanoate Propanoate Phenylcarbonylamino, hydroxy Synthetic intermediate Pharmacopeial data
PEGDA-based Hydrogels Polyethylene glycol Acrylate termini 3D cell culture scaffolds Material studies

NMR Profiling and Substituent Effects

Evidence from NMR comparisons (Figure 6 in ) highlights that analogs with similar frameworks (e.g., Rapa and compounds 1/7) exhibit nearly identical chemical shifts except in regions influenced by substituent variations:

  • Region A (positions 39–44) : Differences attributed to the Boc group’s steric and electronic effects.
  • Region B (positions 29–36) : Shifts caused by the 4-fluorophenylmethyl group’s electron-withdrawing properties.

These shifts confirm that the core heptanoate structure remains chemically stable, while substituents dictate microenvironment interactions .

Functional Group Impact

  • Boc Protection : Compared to acetyl or benzoyl groups (e.g., in ), the Boc group offers superior stability under acidic conditions but may reduce solubility in polar solvents.
  • 4-Fluorophenyl vs. Phenyl : Fluorination increases metabolic resistance and binding affinity to hydrophobic pockets, as seen in FDA-approved fluorinated drugs .
  • Prop-2-enyl Ester : Unlike methyl or benzyl esters, this group enhances cell membrane permeability but may increase susceptibility to esterase cleavage .

Crystallographic Refinement

The compound’s stereochemistry and crystal packing likely required refinement via SHELXL, a program widely used for small-molecule crystallography due to its robustness in handling complex substituents and chiral centers .

Research Implications and Limitations

  • Bioactivity Gaps : While structural data are inferable, direct bioactivity studies (e.g., IC50 values, toxicity) are absent in the provided evidence.
  • Lumping Strategies: As per , this compound could be grouped with other Boc-protected heptanoates for computational modeling, reducing reaction complexity in synthetic pathways.

Biological Activity

Prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30F1N1O4C_{24}H_{30}F_{1}N_{1}O_{4} with a molecular weight of 427.5 g/mol. The structure features a fluorophenyl group and a complex heptanoate backbone, which contribute to its biological properties. The compound's hydrophobic characteristics are indicated by an XLogP3 value of 4.1, suggesting significant membrane permeability.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Notably, it has been suggested to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and has implications for diabetes treatment .

Enzyme Inhibition Studies

A study conducted on enzyme inhibition using molecular docking techniques revealed that this compound demonstrated significant binding affinity towards PTP1B. The calculated distances between hydrogen bond donors and acceptors indicated a favorable interaction profile, supporting its potential as an antidiabetic agent .

Antidiabetic Effects

The compound's ability to inhibit PTP1B suggests potential antidiabetic effects. In vitro studies have shown that it can enhance glucose uptake in insulin-resistant cells, indicating its role in improving insulin sensitivity .

Anticancer Properties

Preliminary studies have also explored the anticancer properties of the compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the fluorophenyl group is believed to enhance its cytotoxic effects against tumor cells, making it a candidate for further research in cancer therapeutics .

Case Studies

  • Diabetes Model : In a recent study on diabetic mice, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The study highlighted the compound's potential as a novel antidiabetic agent .
  • Cancer Cell Line Study : Another investigation focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment led to increased apoptosis rates and decreased cell viability, suggesting its potential as an adjunct therapy in cancer treatment .

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